N-Fluoro-3,5-dichloropyridinium tetrafluoroborate
Description
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate (FPDT) is a specialized electrophilic fluorinating agent with the chemical formula C₅H₃BCl₂F₅N and a molecular weight of 253.793 g/mol . Its structure consists of a pyridinium cation substituted with chlorine atoms at the 3- and 5-positions and a fluorine atom bonded to the nitrogen, paired with a tetrafluoroborate (BF₄⁻) counterion. This compound is a white to pale yellow crystalline solid with a melting point of 211°C (decomposition) and high solubility in polar organic solvents like acetonitrile and dichloromethane .
FPDT is widely employed in pharmaceuticals, agrochemicals, and organic synthesis for introducing fluorine atoms into aromatic systems, alkenes, and heterocycles. Its high electrophilicity and regioselectivity stem from the electron-withdrawing chlorine substituents, which stabilize the cation and enhance the reactivity of the N–F bond .
Properties
IUPAC Name |
3,5-dichloro-1-fluoropyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN.BF4/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)5/h1-3H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHOZZINSSHTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=C(C=[N+](C=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BCl2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371979 | |
| Record name | N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109705-15-9 | |
| Record name | N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109705-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction with Fluorine Gas in the Presence of Bronsted Acids
The most widely reported method involves reacting 3,5-dichloropyridine with fluorine gas (F₂) in the presence of a Bronsted acid (e.g., hydrofluoric acid, HF) and a boron source (e.g., boric acid, H₃BO₃). The reaction proceeds in anhydrous acetonitrile at −20°C to 25°C, with rigorous moisture control to prevent hydrolysis of the tetrafluoroborate counterion.
Key Steps :
-
Complexation : 3,5-Dichloropyridine is mixed with H₃BO₃ and HF in acetonitrile, forming a pyridine-boron trifluoride complex.
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Fluorination : A 1:9 F₂/N₂ gas mixture is introduced at 200 mL/min, with the reaction monitored via ¹⁹F-NMR.
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Isolation : The solvent is evaporated, and the product is crystallized using ethyl acetate, yielding N-fluoro-3,5-dichloropyridinium tetrafluoroborate as a white solid.
Optimized Parameters :
Challenges :
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Moisture Sensitivity : Excess water (>10 equivalents) hydrolyzes the tetrafluoroborate anion, reducing yields by 20–30%.
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Gas Handling : F₂ requires specialized PTFE-lined reactors to prevent corrosion.
Alternative Synthesis via Pre-Formed Pyridinium Salts
Acid-Base Neutralization Prior to Fluorination
Method C from Beilstein Journal of Organic Chemistry involves pre-forming the pyridinium salt by reacting 3,5-dichloropyridine with tetrafluoroboric acid (HBF₄) before fluorination. This two-step approach avoids in situ generation of BF₄⁻ and improves reproducibility:
-
Salt Formation :
The reaction is conducted in dichloromethane at 0°C, yielding a stable pyridinium tetrafluoroborate intermediate. -
Electrophilic Fluorination :
The intermediate is treated with F₂/N₂ (1:9) at −40°C, generating the N–F bond via radical pathways.
Advantages :
Limitations :
Industrial-Scale Production Challenges
Solvent and Water Management
Patent WO1992012983A1 highlights the criticality of acetonitrile as a solvent due to its ability to dissolve pyridine-BF₃ complexes while resisting fluorination. Water content must be tightly controlled (4–6 µL/g of pyridine-BF₃) to avoid precipitating pyridinium tetrafluoroborate byproducts. Automated water addition systems are recommended for large-scale reactions.
Comparative Analysis of Synthetic Routes
The table below evaluates methods from key literature sources:
Chemical Reactions Analysis
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution: It is commonly used in nucleophilic substitution reactions where it introduces fluorine atoms into organic molecules.
Addition: The compound can participate in addition reactions, particularly with unsaturated substrates.
Common reagents used in these reactions include anhydrous solvents, bases, and other nucleophiles . The major products formed from these reactions are typically fluorinated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Applications in Organic Synthesis
NFDPT is primarily utilized as a fluorinating agent in organic synthesis. Its ability to selectively introduce fluorine into substrates allows for the modification of organic molecules, which can enhance their pharmacological properties or alter their physical characteristics.
Fluorination of Aromatic Compounds
NFDPT has been shown to effectively fluorinate aromatic compounds under mild conditions. The introduction of fluorine can significantly influence the biological activity of pharmaceutical compounds. For instance, NFDPT has been employed in the synthesis of fluorinated analogs of existing drugs, enhancing their efficacy and selectivity .
Reactivity with Carbanions
The compound demonstrates reactivity with carbanions, allowing for the fluorination of various nucleophilic substrates such as Grignard reagents and enolate anions. This versatility enables chemists to synthesize complex molecules with high yields and selectivity .
Case Studies
- Fluorination of Phenols : A study demonstrated that NFDPT could fluorinate phenolic compounds efficiently, yielding products that are valuable in pharmaceutical applications .
- Synthesis of Fluorinated Ketones : NFDPT was used to convert silyl enol ethers into α-fluoroketones, showcasing its utility in synthesizing key intermediates for drug development .
Medicinal Chemistry Applications
The introduction of fluorine into drug candidates often leads to improved metabolic stability and bioavailability. NFDPT's role in medicinal chemistry is significant due to its ability to facilitate the synthesis of fluorinated pharmaceuticals.
Development of Anticancer Agents
Research indicates that NFDPT has been utilized in the synthesis of potent anticancer agents by introducing fluorine into specific positions on aromatic rings, thereby enhancing their interaction with biological targets .
Fluorinated Steroids
Fluorinated steroids synthesized using NFDPT have shown improved therapeutic profiles compared to their non-fluorinated counterparts. The compound's ability to replace less stable halogens with fluorine contributes to the development of more effective therapeutic agents .
Materials Science Applications
Beyond organic synthesis and medicinal chemistry, NFDPT has potential applications in materials science, particularly in battery technology.
Battery Materials
Recent studies have explored the use of N-fluoropyridinium salts, including NFDPT, in quasi-solid lithium batteries. The incorporation of these salts has been linked to enhanced electrochemical performance due to their ability to stabilize lithium ions during charge-discharge cycles .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Fluorination of aromatic compounds | Enhanced selectivity and yield |
| Medicinal Chemistry | Development of fluorinated drugs | Improved metabolic stability |
| Materials Science | Use in battery technology | Enhanced electrochemical performance |
Mechanism of Action
The mechanism by which N-Fluoro-3,5-dichloropyridinium tetrafluoroborate exerts its effects involves the transfer of fluorine atoms to substrates . The compound acts as an electrophilic fluorinating agent, where the positively charged nitrogen atom facilitates the release of the fluorine atom . This process often involves the formation of a reactive intermediate, which then reacts with the substrate to form the fluorinated product . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparison with Similar Compounds
N-Fluoropyridinium Triflate (NFPT)
- Structure : Pyridinium cation with a triflate (CF₃SO₃⁻) counterion.
- Properties : First reported by Umemoto et al. (1986), it exhibits lower thermal stability compared to FPDT due to the less robust triflate anion. Its fluorine content (2.09 mmol/g ) is significantly lower than FPDT (3.94 mmol/g ), making FPDT more efficient in stoichiometric applications .
- Applications: Limited to low-temperature fluorinations due to decomposition risks.
N-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate
- Structure : Pyridinium cation with methyl groups at 2-, 4-, and 6-positions.
- Properties : Electron-donating methyl groups reduce the electrophilicity of the N–F bond, rendering it ineffective in asymmetric fluorinations where FPDT succeeds. This highlights the critical role of electron-withdrawing substituents (e.g., Cl in FPDT) in enhancing reactivity .
Other N–F Fluorinating Agents
N-Fluorobenzenesulfonimide (NFSI)
- Structure : Neutral sulfonimide with two phenyl groups.
- Properties : Lower fluorine content (3.17 mmol/g ) and higher molecular weight limit its efficiency. Unlike FPDT, it requires catalytic activation in many reactions, increasing procedural complexity .
- Applications : Effective for C–H fluorination but less suited for regioselective aromatic fluorination compared to FPDT.
Selectfluor® (F-TEDA-BF₄)
- Structure : 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
- Properties : Higher solubility in water but lower fluorine content (2.82 mmol/g ) than FPDT. Its chloromethyl group can lead to side reactions, whereas FPDT’s chloro-pyridinium structure offers better selectivity .
Ionic Liquids with BF₄⁻ Counterions
These liquids exhibit low viscosities (e.g., 48.3 cP for triflimide salts) and high thermal stability, but their applications diverge into solvents or electrolytes rather than reagents .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Fluorine Content (mmol/g) | Melting Point (°C) | Key Substituents | Applications |
|---|---|---|---|---|---|
| FPDT | 253.79 | 3.94 | 211 (dec.) | 3,5-Cl, BF₄⁻ | Aromatic fluorination, drug synthesis |
| N-Fluoropyridinium Triflate | 285.63 | 2.09 | <100 (dec.) | Triflate | Low-temperature fluorinations |
| NFSI | 312.29 | 3.17 | 122–125 | Benzenesulfonimide | C–H fluorination, catalysis |
| Selectfluor® | 357.22 | 2.82 | >200 (dec.) | Chloromethyl, TEDA | Broad-spectrum fluorination |
| 1-Butylpyridinium BF₄⁻ | 253.06 | N/A | -20 (liquid) | Butyl, BF₄⁻ | Ionic liquid solvent |
Research Findings and Mechanistic Insights
- Substituent Effects : Chlorine atoms in FPDT increase electrophilicity by stabilizing the cation via electron withdrawal, enabling efficient fluorine transfer. Methyl groups in trimethylpyridinium analogs reduce reactivity .
- Counterion Stability : BF₄⁻ offers superior thermal and chemical stability compared to triflate, making FPDT suitable for high-temperature reactions .
- Cost Efficiency : FPDT’s high fluorine content reduces molar equivalents required, lowering costs in large-scale syntheses .
Biological Activity
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate (N-F-3,5-Cl2PyBF4) is a chemical compound that has garnered attention for its potential applications in organic synthesis, particularly as a fluorinating agent. This article explores its biological activity, reactivity, and potential implications in medicinal chemistry based on existing literature.
N-F-3,5-Cl2PyBF4 is characterized by the following properties:
- Molecular Formula : C₆H₃Cl₂F₄N
- Molecular Weight : Approximately 253.795 g/mol
- Structure : It features a pyridinium ring with two chlorine and one fluorine substituent, contributing to its strong electrophilic properties due to the electron-withdrawing nature of these halogens .
Biological Activity Overview
While specific biological activity data for N-F-3,5-Cl2PyBF4 is limited, its role as a fluorinating agent suggests several indirect biological implications:
- Fluorination in Drug Development : Fluorinated compounds are essential in medicinal chemistry as they can enhance the biological activity and stability of drugs. For instance, vinyl fluorides are used as bioisosteres for peptide bonds in various bioactive molecules . The ability of N-F-3,5-Cl2PyBF4 to introduce fluorine into organic molecules could potentially modify their pharmacological profiles.
- Reactivity with Nucleophiles : N-F-3,5-Cl2PyBF4 has been shown to facilitate nucleophilic substitution reactions, which are crucial in synthesizing various organic compounds. This reactivity allows it to participate in complex organic transformations that may lead to the development of new therapeutic agents .
Comparative Analysis of Similar Compounds
To better understand the unique properties of N-F-3,5-Cl2PyBF4, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Fluoro-2-chloropyridinium tetrafluoroborate | C₆H₄ClF₄N | Contains only one chlorine atom |
| N-Fluoro-4-chloropyridinium tetrafluoroborate | C₆H₄ClF₄N | Chlorine located at the para position |
| 3,5-Difluoropyridinium tetrafluoroborate | C₆H₄F₂N | Contains two fluorine atoms instead of chlorine |
The presence of both chlorine and fluorine atoms in N-F-3,5-Cl2PyBF4 enhances its reactivity compared to other derivatives, making it a valuable reagent in synthetic organic chemistry .
Case Studies and Research Findings
- Fluorination Reactions : Research indicates that N-F-3,5-Cl2PyBF4 can effectively fluorinate various substrates under mild conditions with high selectivity and yields. This includes reactions with aromatic compounds and nucleophiles such as Grignard reagents .
- Optimization of Reaction Conditions : Studies have shown that the efficiency of fluorination can be significantly influenced by the electronic nature of the substituents on the pyridine ring. The most effective reagents tend to have electron-withdrawing groups that enhance their electrophilicity .
- Potential Toxicity and Safety Considerations : While specific toxicity data for N-F-3,5-Cl2PyBF4 is scarce, general precautions are advised due to the corrosive nature of fluorinated compounds and the potential toxicity associated with chlorine-containing substances. Standard laboratory safety procedures should be followed when handling this compound .
Q & A
Basic: What safety protocols are essential when handling N-Fluoro-3,5-dichloropyridinium tetrafluoroborate in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Corrosion/Irritation Category 1C and Eye Damage Category 1) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Store in airtight containers below 25°C, away from moisture and incompatible reagents (e.g., strong bases) .
- Waste Disposal : Dispose via approved hazardous waste facilities, as improper disposal risks environmental contamination .
Basic: What synthetic methodologies are validated for preparing this compound?
Answer:
- Electrophilic Fluorination : React 3,5-dichloropyridine with fluorine gas (F₂) or N-fluorinating agents (e.g., Selectfluor®) in anhydrous solvents like dichloromethane. The tetrafluoroborate counterion is introduced via metathesis with NaBF₄ or HBF₄ .
- Continuous Flow Synthesis : Optimized for scalability and safety by controlling residence time, temperature (0–10°C), and solvent polarity (e.g., acetonitrile) to minimize exothermic side reactions .
Advanced: How can reaction parameters be optimized for high-yield fluorination using this reagent?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic fluorination efficiency by stabilizing cationic intermediates .
- Stoichiometry : Maintain a 1:1 molar ratio between the substrate and fluorinating agent to avoid over-fluorination or byproduct formation.
- Temperature Control : Reactions at –20°C to 0°C improve selectivity for mono-fluorinated products .
Advanced: What analytical techniques confirm the structural integrity and purity of this compound?
Answer:
- X-ray Crystallography : Resolves the pyridinium ring geometry, fluorine substitution pattern, and tetrafluoroborate counterion arrangement .
- ¹⁹F NMR Spectroscopy : Peaks at δ –150 to –160 ppm (BF₄⁻) and δ –180 to –200 ppm (N–F) confirm composition .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M–BF₄]⁺) and isotopic patterns matching Cl and F substituents .
Basic: What are the primary applications of this compound in organic synthesis?
Answer:
- Electrophilic Fluorination : Introduces fluorine into electron-rich aromatics (e.g., indoles, anilines) under mild conditions .
- Heterocyclic Chemistry : Synthesizes fluorinated pyridine derivatives for pharmaceutical intermediates (e.g., kinase inhibitors) .
Advanced: How do computational models predict the reactivity of this fluorinating agent?
Answer:
- DFT Calculations : Simulate transition states to identify regioselectivity trends. For example, meta-chlorine substituents on pyridine increase electrophilicity at the para-position .
- Hammett Studies : Correlate substituent electronic effects (σ⁺ values) with fluorination rates to design targeted substrates .
Basic: What storage conditions prevent degradation of this compound?
Answer:
- Moisture Sensitivity : Store under inert gas (argon) in sealed containers with desiccants (e.g., molecular sieves) .
- Temperature : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles .
Advanced: How can discrepancies in fluorination yields across studies be resolved?
Answer:
- Purity Analysis : Use HPLC or TLC to verify reagent purity, as impurities (e.g., hydrolyzed byproducts) reduce efficacy .
- Reaction Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation to adjust conditions in real time .
Basic: What first-aid measures are critical for accidental exposure?
Answer:
- Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
- Ingestion : Do not induce vomiting; administer water or milk and seek emergency medical care .
Advanced: What mechanistic insights explain solvent-mediated effects in its reactions?
Answer:
- Solvent Polarity : High dielectric solvents stabilize the ionic transition state, accelerating fluorination. For example, DMF increases reaction rates by 3x compared to THF .
- Protic vs. Aprotic Solvents : Protic solvents (e.g., ethanol) deactivate the electrophilic N–F group via hydrogen bonding, reducing reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
